
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine, commonly known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention in the scientific community for its potential applications in research.
Mecanismo De Acción
DMMDA-2 is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is thought to produce its psychoactive effects by increasing the levels of serotonin in the brain, which can lead to altered states of consciousness and changes in perception.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. Additionally, it has been found to produce changes in heart rate and blood pressure, as well as alterations in body temperature and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its psychoactive properties make it useful for studying the brain and the central nervous system. However, there are also limitations to its use, including its potential for toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies may be conducted to better understand its mechanism of action and its effects on the brain and the central nervous system. Finally, research may be conducted to explore the potential for developing new compounds based on DMMDA-2 that may have improved therapeutic properties.
Métodos De Síntesis
DMMDA-2 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied for its potential applications in various fields of scientific research. It has been found to possess psychoactive properties that may be useful in the study of the brain and the central nervous system. Additionally, it has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression and anxiety.
Propiedades
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-12(17-2)8-11(9-13(10)18-3)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJCGJOCDJKFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


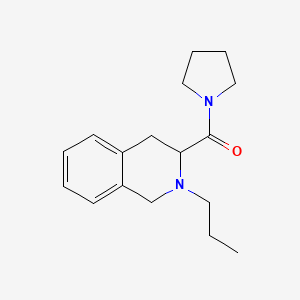
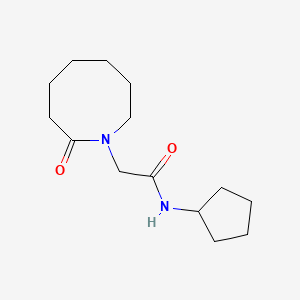
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
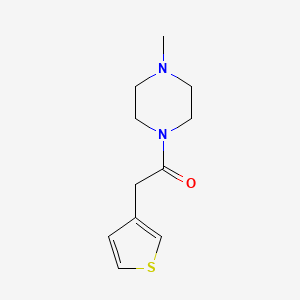
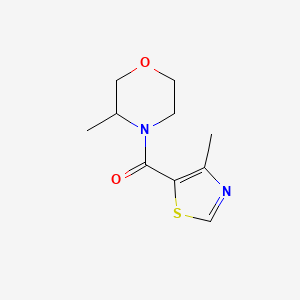

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

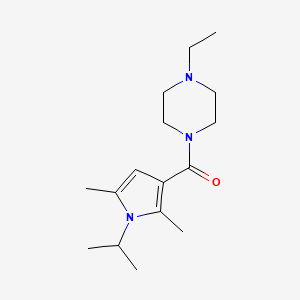
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)